molecular formula C14H18FNO B15381562 N-cyclohexyl-5-fluoro-2-methylbenzamide

N-cyclohexyl-5-fluoro-2-methylbenzamide

Cat. No.: B15381562
M. Wt: 235.30 g/mol
InChI Key: RUZKNIZXJFQSGL-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-fluoro-2-methylbenzamide is a chemical compound with the CAS Registry Number 1455782-83-8 . It has a molecular formula of C14H18FNO and a molecular weight of 235.3 g/mol . This compound is part of a class of substituted benzamides, which are frequently explored in scientific research for their potential as molecular building blocks in medicinal chemistry and chemical biology . Supplied with a typical purity of 95% , this compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers value this and related N-cyclohexyl benzamide derivatives for designing and synthesizing novel compounds, studying structure-activity relationships (SAR), and investigating biological activity . The structural motif of the benzamide core, substituted with fluorine and cyclohexyl groups, makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

N-cyclohexyl-5-fluoro-2-methylbenzamide

InChI

InChI=1S/C14H18FNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17)

InChI Key

RUZKNIZXJFQSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2CCCCC2

Origin of Product

United States

Biological Activity

N-cyclohexyl-5-fluoro-2-methylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a benzamide core, with a fluorine atom substituted at the 5-position and a methyl group at the 2-position. This specific arrangement contributes to its biological properties.

Research indicates that this compound exhibits significant activity against various cancer cell lines. The compound's mechanism primarily involves the inhibition of specific kinases, which play crucial roles in cell proliferation and survival.

  • Kinase Inhibition : The compound has shown moderate inhibitory activity against the epidermal growth factor receptor (EGFR) and other related kinases, suggesting its potential as an anticancer agent .
  • Cell Viability : In vitro studies demonstrate that this compound reduces cell viability in non-small cell lung cancer (NSCLC) models, indicating its effectiveness in targeting cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

  • Fluorine Substitution : The presence of the fluorine atom enhances the compound's potency compared to analogs lacking this substitution. Fluorine's electronegativity appears to play a role in increasing binding affinity to target proteins .
  • Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions, which are essential for binding to the active sites of target enzymes .

Biological Activity Data

Activity IC50 Value Cell Line Reference
EGFR Inhibition~1 µMNSCLC
NEK4 Inhibition~0.5 µMVarious Cancer Cell Lines
Cell Viability Reduction>50% at 10 µMNSCLC

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : A study reported that the compound significantly inhibited growth in EGFR-mutant NSCLC cells, demonstrating an IC50 value around 1 µM. This suggests that it may serve as a lead compound for further development in targeted cancer therapies .
  • Comparative Analysis : Compared to other benzamide derivatives, this compound exhibited superior anti-proliferative effects, particularly when tested against resistant cancer cell lines .
  • Toxicity Assessment : Preliminary toxicity assessments suggest that while the compound is effective against cancer cells, further studies are needed to evaluate its safety profile and potential side effects in vivo .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-cyclohexyl-5-fluoro-2-methylbenzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic Data (if available)
This compound C₁₅H₁₉FNO 263.32 (calculated) Cyclohexyl, 5-F, 2-CH₃ Not reported
N-{2-Methyl-5-[(5-oxo-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide C₂₉H₂₄N₂O₂ 432.50 Dibenzocycloheptenyl, amino, 2-CH₃ Orthorhombic (Pbca), a=8.5878 Å, b=17.0342 Å, c=30.669 Å
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide C₁₆H₁₆ClNO₂ 301.76 (calculated) 5-Cl, 2-OCH₃, phenethyl Not reported
2-Fluoro-N-[5-methyl-3-(5-methyl-benzoxazolyl)phenyl]benzamide C₂₂H₁₆FN₂O₂ 365.38 (calculated) Benzoxazolyl, 2-F, 5-CH₃ Not reported
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-trifluoropropyl]benzamide C₁₇H₁₁BrClF₅NO 473.63 (calculated) 4-Br, 5-F, trifluoropropyl, 2-Cl, 6-F Not reported

Key Observations:

  • Molecular Weight and Complexity : The dibenzocycloheptenyl derivative has the highest molecular weight (432.50 g/mol) due to its fused aromatic system, whereas this compound is comparatively lightweight (263.32 g/mol), which may improve bioavailability.
  • Substituent Effects: Fluorine vs. Chlorine: Fluorine (electronegative, small) at the 5-position in the target compound may enhance metabolic stability compared to chlorine in , which is bulkier and more lipophilic. Cyclohexyl vs. Heterocyclic Systems: Compounds like and incorporate dibenzocycloheptenyl or benzoxazolyl moieties, which may confer rigid, planar geometries for target binding but reduce solubility.

Notes and Limitations

Data Gaps : Empirical data on the target compound’s solubility, stability, and bioactivity are unavailable in the provided evidence, necessitating further experimental validation.

Structural Diversity: The comparison underscores how minor substituent changes (e.g., fluorine vs. chlorine, cyclohexyl vs. phenethyl) can significantly alter physicochemical and pharmacological profiles.

Patent Context : Compounds in are part of broader drug discovery efforts, suggesting that this compound could be optimized for specific therapeutic targets through iterative design.

Preparation Methods

Reaction Mechanism and Procedure

This classical method involves converting 5-fluoro-2-methylbenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with cyclohexylamine.

Step 1: Synthesis of 5-Fluoro-2-methylbenzoyl Chloride
A mixture of 5-fluoro-2-methylbenzoic acid (10 mmol) and thionyl chloride (SOCl₂, 15 mmol) is refluxed in anhydrous dichloromethane (DCM) for 2–4 hours. The reaction progress is monitored by the cessation of HCl gas evolution. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow oil.

Step 2: Coupling with Cyclohexylamine
The crude acid chloride is dissolved in dry tetrahydrofuran (THF, 20 mL), and cyclohexylamine (12 mmol) is added dropwise at 0°C. Triethylamine (15 mmol) is introduced to neutralize HCl. The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to obtain the target compound as a white solid.

Typical Yield : 75–85%
Advantages : High atom economy, minimal byproducts.
Challenges : Requires handling corrosive SOCl₂; moisture-sensitive conditions.

Coupling Reagent-Assisted Synthesis

Use of EDCI/HOBt System

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) offer a milder alternative to acid chlorides.

Procedure :

  • 5-Fluoro-2-methylbenzoic acid (10 mmol), EDCI (12 mmol), and HOBt (12 mmol) are dissolved in dry DMF (15 mL).
  • Cyclohexylamine (12 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
  • The mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL). The organic layers are dried (Na₂SO₄) and concentrated. Recrystallization from ethanol/water (4:1) affords pure product.

Typical Yield : 70–78%
Advantages : Avoids SOCl₂; suitable for acid-sensitive substrates.
Challenges : Higher cost; requires extensive washing to remove coupling byproducts.

Direct Aminolysis of Methyl Esters

Two-Step Esterification-Aminolysis Approach

For substrates where direct amidation is challenging, intermediate ester formation can improve reactivity.

Step 1: Methyl Ester Synthesis
5-Fluoro-2-methylbenzoic acid (10 mmol) is treated with methanol (20 mL) and concentrated H₂SO₄ (1 mL) under reflux for 6 hours. The methyl ester is isolated via distillation (b.p. 92–94°C at 15 mmHg).

Step 2: Aminolysis with Cyclohexylamine
The methyl ester (10 mmol) and cyclohexylamine (30 mmol) are heated at 120°C in toluene (20 mL) for 48 hours using a Dean-Stark trap to remove methanol. The product is purified by vacuum distillation followed by recrystallization.

Typical Yield : 60–68%
Advantages : Avoids harsh chlorination conditions.
Challenges : Long reaction time; moderate yields due to equilibrium limitations.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Acid Chloride 75–85 ≥98 14–16 h High
EDCI/HOBt 70–78 ≥95 24 h Moderate
Ester Aminolysis 60–68 ≥90 48 h Low

Key Observations :

  • The acid chloride route provides the highest yield and purity, making it preferred for large-scale synthesis.
  • Coupling reagents are advantageous for small-scale reactions or thermally sensitive substrates.
  • Ester aminolysis is less efficient but useful when avoiding chlorinating agents is necessary.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.22 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 6.95 (d, J = 2.8 Hz, 1H, Ar-H), 3.85 (m, 1H, NHCH), 2.45 (s, 3H, CH₃), 1.70–1.25 (m, 10H, cyclohexyl).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1520 cm⁻¹ (C-F).

X-ray Crystallography

Single-crystal analysis (performed similarly to methods in) confirms the planar amide linkage and orthogonal orientation of the cyclohexyl group relative to the aromatic ring.

Industrial and Environmental Considerations

  • Waste Management : Acid chloride methods generate HCl gas, requiring scrubbers. Coupling reagent approaches produce urea derivatives needing aqueous treatment.
  • Green Chemistry Alternatives : Recent studies suggest using mechanochemical methods (ball milling) for solvent-free amidation, though yields remain suboptimal (~50%).

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-5-fluoro-2-methylbenzamide, and how can steric effects of substituents be managed?

  • Methodological Answer : Synthesis typically involves coupling a fluorinated benzoyl chloride derivative with cyclohexylamine under basic conditions. To address steric hindrance from the methyl and cyclohexyl groups, optimize reaction temperature (e.g., 80–100°C) and use polar aprotic solvents like DMF to enhance reactivity. Catalytic systems such as Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) can improve yields in Buchwald-Hartwig-type couplings for complex derivatives . Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals by comparing with structurally similar compounds (e.g., N-cyclohexyl-3-fluorobenzamide). The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at C-4 and C-6) .
  • FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and fluorine substitution (C-F stretch ~1100 cm⁻¹).
  • X-ray crystallography : Resolve steric interactions between the cyclohexyl and methyl groups; use single-crystal diffraction data to validate bond angles and torsional strain .

Q. How can researchers determine the solubility profile of this compound in different solvents?

  • Methodological Answer : Perform shake-flask experiments in solvents of varying polarity (e.g., water, ethanol, DMSO, chloroform). Quantify solubility via UV-Vis spectroscopy at λ_max (~270 nm for benzamide derivatives). For low solubility, use co-solvents (e.g., PEG-400) or surfactants. Thermodynamic solubility can be calculated using Hansen solubility parameters .

Advanced Research Questions

Q. What strategies address crystallization challenges in this compound during purification?

  • Methodological Answer :
  • Solvent selection : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization. Avoid high-boiling-point solvents that trap impurities.
  • Temperature gradients : Cool hot saturated solutions gradually (1–2°C/min) to form stable polymorphs.
  • Seeding : Introduce pre-formed microcrystals to control nucleation. Monitor crystal growth via in-situ Raman spectroscopy .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary cyclohexyl groups) and compare bioactivity.
  • In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. For cellular uptake studies, use radiolabeled (¹⁴C) or fluorescently tagged derivatives .
  • Molecular docking : Correlate activity with computational models of ligand-receptor binding, focusing on halogen-bonding interactions from the fluorine atom .

Q. How can contradictions in analytical data (e.g., NMR vs. X-ray results) for this compound be resolved?

  • Methodological Answer :
  • Dynamic NMR : Detect conformational flexibility (e.g., cyclohexyl ring flipping) causing signal splitting.
  • DFT calculations : Simulate NMR chemical shifts and compare with experimental data to identify dominant conformers.
  • Cross-validation : Use mass spectrometry (HRMS) to confirm molecular weight and elemental composition .

Q. What in vitro models are suitable for initial bioactivity screening of this compound?

  • Methodological Answer :
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT/WST-1 reagents. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
  • Enzyme inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates.
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (target: 2–4 for blood-brain barrier penetration), aqueous solubility, and CYP450 interactions.
  • Molecular dynamics simulations : Analyze membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).
  • Metabolite identification : Predict Phase I/II metabolites with software like Meteor (Lhasa Limited) .

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